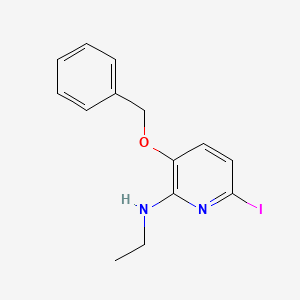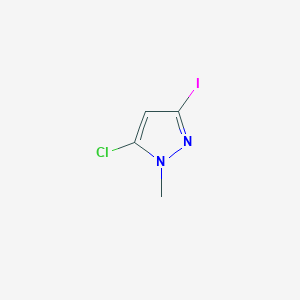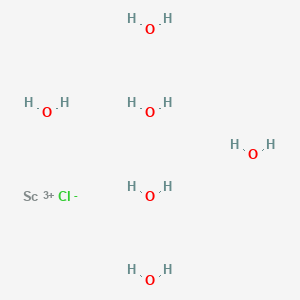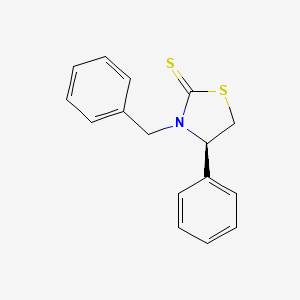
CID 129317760
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 129317760” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 129317760 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves a series of chemical reactions, including the use of reagents and catalysts under controlled conditions. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application of the compound.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. These methods are optimized for efficiency and cost-effectiveness. The production process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The specific industrial production methods are tailored to meet regulatory standards and safety guidelines.
Chemical Reactions Analysis
Types of Reactions
CID 129317760 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkyl groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
CID 129317760 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 129317760 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 129317760 can be identified using PubChem’s similarity search tools. These compounds share structural or functional similarities and may exhibit comparable biological activities. Examples of similar compounds include those with similar chemical structures or functional groups.
Uniqueness
This compound is unique in its specific chemical structure and properties. While it shares similarities with other compounds, its distinct features make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H30F8P |
|---|---|
Molecular Weight |
537.5 g/mol |
InChI |
InChI=1S/C22H20F8P.C5H10/c1-2-13-5-4-8-19(13)31(17-7-3-6-14(9-17)20(23)24)18-11-15(21(25,26)27)10-16(12-18)22(28,29)30;1-2-4-5-3-1/h2-3,6-7,9-13,19-20H,4-5,8H2,1H3;1-5H2 |
InChI Key |
VXZHLXZLBKNJND-UHFFFAOYSA-N |
Canonical SMILES |
C[CH]C1CCCC1P(C2=CC=CC(=C2)C(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]](/img/structure/B13909104.png)
![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)



![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)
